![molecular formula C13H19Cl2NO B1424596 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1220030-51-2](/img/structure/B1424596.png)
4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride (4-CPME HCl) is a novel synthetic compound with a wide range of applications in scientific research. It is a highly potent, selective agonist of the μ-opioid receptor (MOR) with high affinity for the MOR, and is also known as an opioid receptor agonist. 4-CPME HCl has been used in various scientific research applications, including drug development, neuropharmacology, and neuroscience.
Scientific Research Applications
Structural Analysis and Synthesis
The compound has been utilized in the synthesis of complex molecular structures, such as in the formation of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate. This synthesis involved one-pot three-component reactions, indicating the compound's utility in creating structurally complex and potentially bioactive molecules. The synthesized compounds form H-bonded dimers in the crystal lattice, stabilized by C-H...π interactions and C-H...O interactions (Khan et al., 2013).
Biological Properties
The compound has been involved in the synthesis of 1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, showcasing its role in the creation of molecules with potential biological properties. These synthesized molecules exhibited antibacterial and antioxidant properties, highlighting the compound's relevance in medicinal chemistry and drug development (Gasparyan et al., 2011).
Antitumor Activity
Research has explored the antitumor properties of derivatives of this compound. For instance, tertiary aminoalkanol hydrochlorides, derived from the compound, have been tested for antitumor activity. This indicates its potential as a precursor in the development of antitumor agents (Isakhanyan et al., 2016).
Photochemical Properties
Studies have also delved into the photochemical aspects of related compounds. For example, the photoheterolysis of 4-chloroaniline, a compound related to 4-Chloro-2-methylphenyl 3-piperidinylmethyl ether hydrochloride, in polar media, has been examined. This research aids in understanding the photostability and reactivity of such compounds, which is crucial in fields like photochemistry and materials science (Guizzardi et al., 2001).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. For instance, the synthesis and characterization of Cu(I) and Ni(II) complexes containing the bis[2-(diphenylphosphino)phenyl]ether ligand, derived from the compound, highlight its utility in forming complex metal-organic frameworks, which have numerous applications in catalysis, gas storage, and more (Kuang et al., 2002).
properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-7-12(14)4-5-13(10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGAILTAJKMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220030-51-2 | |
Record name | Piperidine, 3-[(4-chloro-2-methylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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